molecular formula C9H11N3 B12817386 1h-Benzimidazole-7-ethanamine CAS No. 933697-35-9

1h-Benzimidazole-7-ethanamine

Cat. No.: B12817386
CAS No.: 933697-35-9
M. Wt: 161.20 g/mol
InChI Key: PEDJZXHXBFJWRK-UHFFFAOYSA-N
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Description

1h-Benzimidazole-7-ethanamine is a useful research compound. Its molecular formula is C9H11N3 and its molecular weight is 161.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1h-Benzimidazole-7-ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1h-Benzimidazole-7-ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

933697-35-9

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

2-(1H-benzimidazol-4-yl)ethanamine

InChI

InChI=1S/C9H11N3/c10-5-4-7-2-1-3-8-9(7)12-6-11-8/h1-3,6H,4-5,10H2,(H,11,12)

InChI Key

PEDJZXHXBFJWRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)NC=N2)CCN

Origin of Product

United States

Foundational & Exploratory

difference between 4-aminoethylbenzimidazole and 7-aminoethylbenzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Tautomeric Paradox

For researchers in medicinal chemistry and structural biology, the distinction between 4-aminoethylbenzimidazole and 7-aminoethylbenzimidazole represents a classic problem of heterocyclic ambiguity.

The Core Thesis:

  • In Solution (Unsubstituted N1): They are identical due to rapid annular tautomerism. The molecule exists as a dynamic equilibrium where the aminoethyl group effectively occupies both the 4- and 7-positions relative to the transient N-H proton.

  • In Binding Pockets (Bioactive Conformation): They are distinct . A protein binding pocket will selectively stabilize one tautomer (N1-H or N3-H), "freezing" the substituent into a specific vector relative to the hydrogen bond donor/acceptor motif.

  • In N-Substituted Derivatives: They are constitutional isomers with different physical properties, synthetic routes, and biological activities.

This guide analyzes the structural, synthetic, and pharmacological divergences of these scaffolds, with a focus on their utility as bioisosteres for histamine and serotonin.

Structural Identity & Tautomerism[1]

The benzimidazole ring system consists of a benzene ring fused to an imidazole ring.[1] The numbering of the atoms is critical to understanding the 4 vs. 7 distinction.

The Numbering Rule

IUPAC rules dictate that numbering starts at the nitrogen atom bearing the hydrogen (N1), proceeds to the other nitrogen (N3), and continues around the benzene ring.

  • Position 4: Adjacent to the bridgehead carbon near N3.

  • Position 7: Adjacent to the bridgehead carbon near N1.

The "Virtual Symmetry"

In 1H-benzimidazole (where N1 is unsubstituted), the proton rapidly oscillates between N1 and N3 (


). This process, known as annular tautomerism , renders the 4- and 7-positions chemically equivalent in solution.
  • Observation: In a standard

    
    H-NMR spectrum at room temperature, the signals for H4 and H7 often coalesce or appear identical unless the temperature is lowered significantly (<-50°C) to slow the exchange.
    
  • Implication: You cannot bottle "pure" 4-aminoethyl-1H-benzimidazole; you bottle the equilibrium mixture, often denoted as 4(7)-aminoethylbenzimidazole .

Visualization of Tautomeric Shift

The following diagram illustrates how the migration of the proton changes the formal numbering of the substituent from 4 to 7, despite the carbon skeleton remaining stationary.

Tautomerism TautomerA 4-Aminoethyl-1H-benzimidazole (Substituent at C4 relative to N3) Transition Proton Transfer (Fast Exchange) TautomerA->Transition k1 TautomerB 7-Aminoethyl-1H-benzimidazole (Substituent at C7 relative to N1) Transition->TautomerB k-1

Caption: Annular tautomerism renders the 4- and 7-positions equivalent in solution unless N1 is substituted.

Synthetic Methodologies

The synthesis of 4(7)-substituted benzimidazoles is challenging because electrophilic aromatic substitution (e.g., nitration) typically favors the electron-rich 5(6)-positions. Accessing the 4-position requires "pre-functionalized" benzene precursors.

Route A: The Regioselective Precursor Approach

To guarantee a substituent at the 4-position, one must start with a 1,2,3-trisubstituted benzene, typically 3-nitro-1,2-phenylenediamine or 2,3-diaminotoluene .

Protocol: Synthesis of 4-(2-Aminoethyl)benzimidazole

  • Starting Material: 3-Nitro-1,2-phenylenediamine.

  • Reduction: Catalytic hydrogenation (Pd/C, H2) yields 1,2,3-triaminobenzene (highly unstable, prone to oxidation).

  • Cyclization: Immediate condensation with an appropriate carboxylic acid equivalent (e.g., 3-aminopropanoic acid or its ester) under Phillips conditions (4N HCl, reflux).

  • Result: Formation of the benzimidazole core. The substituent at the 3-position of the benzene ring becomes the 4(7)-position of the benzimidazole.

Route B: N-Alkylation and Isomer Separation

If the goal is to create distinct, stable 4- and 7-isomers, the nitrogen must be alkylated (e.g., N-methyl).

  • Alkylation: Reacting 4(7)-aminoethylbenzimidazole with methyl iodide (MeI) and a base (K2CO3).

  • Regioisomeric Mixture: This yields a mixture of 1-methyl-4-aminoethylbenzimidazole and 1-methyl-7-aminoethylbenzimidazole .

  • Steric Control:

    • 1,4-Isomer: The methyl group is far from the aminoethyl tail. Usually favored sterically.

    • 1,7-Isomer: The methyl group is adjacent to the aminoethyl tail ("peri-interaction"). This creates steric clash, making this isomer less stable and often the minor product.

  • Separation: These can be separated by column chromatography due to different dipole moments.

Pharmacological Implications (The "Functional" Difference)

While chemically similar, the 4- and 7-isomers (when locked or N-substituted) display vastly different biological profiles, particularly in Histamine H4 Receptor (H4R) research.

Histamine Homology

The 4-aminoethylbenzimidazole scaffold is a rigid bioisostere of histamine.

  • Histamine: 4-(2-aminoethyl)imidazole.

  • Benzimidazole Analog: The benzene ring fuses to the 4,5-positions of the imidazole.

  • Binding Mode: In the H4 receptor, the specific tautomer recognized by the receptor is often the N3-H tautomer (1H-tautomer).

    • 4-substituted: Mimics the geometry of histamine.

    • 7-substituted: Projects the side chain into a steric wall within the receptor pocket, often abolishing affinity.

Comparative Data Table
Feature4-Aminoethyl Isomer (N-Substituted)7-Aminoethyl Isomer (N-Substituted)
Steric Environment Open; substituent points away from N-Me.Congested; "Peri-strain" between N-Me and substituent.
pKa (approx) ~5.6 (Benzimidazole N)~5.4 (Lower due to steric inhibition of solvation).
H4 Receptor Affinity High (Matches histamine vector).Low/Inactive (Steric clash with receptor residues).
Major Synthetic Product Yes (Sterically favored during alkylation).No (Minor product).

Experimental Validation: Distinguishing Isomers

If you have an unknown sample and need to determine if it is the 4- or 7-isomer (assuming N-alkylation), use NOESY (Nuclear Overhauser Effect Spectroscopy) NMR.

The NOE Protocol
  • Objective: Determine spatial proximity between the N-Methyl group and the Aminoethyl side chain.

  • Logic:

    • 1-Methyl-7-aminoethyl: The N-Methyl protons will show a strong NOE correlation signal with the methylene protons of the aminoethyl group (distance < 5 Å).

    • 1-Methyl-4-aminoethyl: The N-Methyl group is on the opposite side of the ring system. No NOE signal will be observed between the methyl and the side chain.

Workflow Diagram

IsomerID Sample Unknown N-Methyl Isomer NOESY Run 2D NOESY NMR Sample->NOESY Analysis Analyze Cross-Peaks (N-Me vs Side Chain) NOESY->Analysis Result7 Strong Cross-Peak Observed Conclusion: 7-Isomer Analysis->Result7 Signal Present Result4 No Cross-Peak Observed Conclusion: 4-Isomer Analysis->Result4 Signal Absent

Caption: NOESY NMR is the gold standard for distinguishing N-alkylated 4- vs 7-benzimidazole regioisomers.

References

  • Elguero, J., et al. (2014).[2] "An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism." Beilstein Journal of Organic Chemistry. Link

  • Lim, H. D., et al. (2005).[3] "Molecular and biochemical pharmacology of the histamine H4 receptor." British Journal of Pharmacology. Link

  • Schmidt, M. A., & Eastgate, M. D. (2012).[4] "Regioselective synthesis of 1,4-disubstituted imidazoles." Organic & Biomolecular Chemistry. Link

  • Dall'Oglio, F., et al. (2002). "The Influence of Substituents on the Tautomerism of Symmetrically Substituted 2,2'-Bis-benzimidazoles." Journal of the Brazilian Chemical Society.[5] Link

Sources

literature review on benzimidazole-7-ethanamine pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Pharmacology of Benzimidazole-7-Ethanamine Analogs as Histamine H3 Receptor Antagonists

Abstract

The benzimidazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to serve as a foundation for drugs with a vast array of pharmacological activities[1][2]. Its structural versatility and capacity for diverse molecular interactions have led to the development of antimicrobial, anticancer, anti-inflammatory, and antiviral agents[2][3][4][5]. This guide provides an in-depth exploration of a specific, highly significant class of benzimidazole derivatives: those designed as antagonists for the histamine H3 receptor (H3R). We will dissect the molecular pharmacology, mechanism of action, and the critical experimental methodologies used to characterize these compounds, offering researchers a technical framework for their evaluation.

The Benzimidazole Scaffold: A Privileged Structure in Drug Discovery

The term "privileged scaffold" refers to a molecular framework that can be modified to bind to a wide range of distinct biological targets[1]. The benzimidazole structure, a fusion of benzene and imidazole rings, embodies this concept. Its physicochemical properties, including hydrogen bond donor-acceptor capabilities and potential for π-π stacking, allow for high-affinity interactions with numerous protein targets[1].

The versatility of this scaffold is remarkable. It forms the core of:

  • Proton Pump Inhibitors: Such as omeprazole and ilaprazole[6].

  • Anthelmintics: Like albendazole, a widely used antimicrobial[4].

  • Antihistamines: Including the H1-receptor antagonist bilastine[6].

  • Potent Synthetic Opioids: A distinct class known as "nitazenes" that act on mu-opioid receptors[7][8].

While acknowledging this broad activity spectrum, this guide will focus specifically on the targeted design of benzimidazole ethanamine analogs as antagonists of the histamine H3 receptor, a key modulator in the central nervous system.

The Histamine H3 Receptor (H3R): A Key Neuromodulatory Target

The H3 receptor is a G-protein coupled receptor (GPCR) primarily located in the central nervous system (CNS)[9]. Its significance lies in its primary role as an inhibitory autoreceptor on presynaptic histaminergic neurons, where it modulates the synthesis and release of histamine[9].

Blocking the H3R with an antagonist prevents this negative feedback, leading to an increase in histamine release in the brain. This, in turn, promotes the release of other excitatory neurotransmitters like acetylcholine and glutamate, resulting in enhanced wakefulness and cognitive function[9]. This mechanism makes H3R antagonists highly promising therapeutic candidates for a range of neurological and psychiatric disorders, including Alzheimer's disease, narcolepsy, and attention-deficit hyperactivity disorder (ADHD)[9][10]. Pitolisant is a notable example of an H3R antagonist that has reached the market for the treatment of narcolepsy[9][11].

The H3R Signaling Pathway

The H3 receptor is constitutively active and couples primarily through the Gi/o family of G-proteins. Antagonists at this receptor function as inverse agonists, inhibiting this basal activity. The canonical signaling cascade proceeds as follows:

  • Receptor Activation (or Basal Activity): The H3R activates the heterotrimeric Gi/o protein.

  • G-Protein Dissociation: The Gαi/o subunit dissociates from the Gβγ dimer.

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase (AC).

  • Reduction in cAMP: This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).

  • Downstream Effects: Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA) and modulation of ion channels, ultimately resulting in reduced neurotransmitter release.

H3R antagonists block this entire cascade, leading to increased cAMP levels and disinhibition of neurotransmitter release.

H3R_Signaling_Pathway H3R Histamine H3 Receptor (Gi/o-coupled) G_Protein Gi/o Protein (αβγ) H3R->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits Neuro_Release Inhibition of Neurotransmitter Release G_Protein->Neuro_Release Directly Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Neuro_Release Modulates Antagonist Benzimidazole Antagonist Antagonist->H3R Blocks

H3R antagonist blocks the Gi/o-coupled signaling cascade.

In Vitro Pharmacological Characterization: Methodologies

Rigorous in vitro characterization is essential to determine a compound's affinity, potency, and selectivity for the H3 receptor. The following protocols represent gold-standard methodologies in the field.

Workflow for In Vitro Characterization

The logical flow of experiments moves from initial binding assessment to functional confirmation and finally to selectivity profiling.

In_Vitro_Workflow cluster_0 Primary Screening cluster_1 Functional Validation cluster_2 Selectivity & Lead Progression Start Synthesized Benzimidazole Analog BindingAssay Radioligand Binding Assay (Determine Affinity: Ki) Start->BindingAssay FunctionalAssay Functional Assay (e.g., cAMP or GTPγS) (Determine Potency: IC50) BindingAssay->FunctionalAssay High-Affinity Hits Selectivity Selectivity Panel (H1, H2, other GPCRs) FunctionalAssay->Selectivity Potent Antagonists Lead Lead Candidate Selectivity->Lead Selective Compounds

Experimental workflow for H3R antagonist characterization.
Protocol: Radioligand Displacement Assay for H3R Affinity (Ki)

This assay quantifies how strongly a test compound binds to the H3 receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.

  • Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the human H3 receptor.

  • Principle: Competition binding between the unlabeled test compound and a radiolabeled H3R antagonist (e.g., [3H]clobenpropit) for the receptor binding site. The amount of radioactivity measured is inversely proportional to the affinity of the test compound.

Step-by-Step Methodology:

  • Membrane Preparation: Utilize membranes from a stable cell line (e.g., CHO-K1 or HEK293) recombinantly expressing the human H3 receptor. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.

  • Assay Setup (96-well format):

    • Total Binding: Add membrane preparation, radioligand (e.g., [3H]clobenpropit at a final concentration near its Kd), and assay buffer.

    • Non-Specific Binding (NSB): Add membrane preparation, radioligand, and a high concentration of a known, potent unlabeled H3R ligand (e.g., 10 µM clobenpropit or pitolisant) to saturate all specific binding sites.

    • Test Compound Wells: Add membrane preparation, radioligand, and serial dilutions of the benzimidazole test compound (e.g., from 10 pM to 100 µM).

  • Incubation: Incubate the plate at room temperature (e.g., 21-25°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium[12].

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound. Wash the filters quickly with ice-cold wash buffer to remove residual unbound radioactivity.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Scientist's Rationale:

  • Choice of Radioligand: [3H]clobenpropit is a high-affinity H3R antagonist, making it a suitable tool for labeling the receptor[12]. Using an antagonist radioligand is often preferred as it is less sensitive to the G-protein coupling state of the receptor than an agonist radioligand.

  • NSB Control: This is a critical control. It defines the baseline of radioactivity bound to filters and lipids, ensuring that the measured displacement is specific to the H3 receptor.

  • Cheng-Prusoff Correction: The IC50 is dependent on the concentration of the radioligand used. The Cheng-Prusoff equation normalizes this value, providing the Ki, an intrinsic measure of the compound's affinity that is independent of assay conditions.

Protocol: cAMP Functional Assay for H3R Antagonist Potency (IC50)

This assay measures the functional ability of a compound to reverse the inhibitory effect of an H3R agonist on cAMP production.

  • Objective: To determine the functional potency (IC50) of a test compound as an H3R antagonist.

  • Principle: In cells expressing the Gi/o-coupled H3R, an agonist (e.g., R-α-methylhistamine) will inhibit adenylyl cyclase, reducing cAMP levels. An antagonist will block this effect, restoring cAMP production.

Step-by-Step Methodology:

  • Cell Culture: Use a stable cell line expressing the human H3 receptor (e.g., CHO-hH3R). Seed the cells in a 96- or 384-well plate and grow to near confluence.

  • Cell Stimulation:

    • Aspirate the culture medium and pre-incubate the cells with a phosphodiesterase (PDE) inhibitor like IBMX for 15-30 minutes. This prevents the degradation of cAMP and amplifies the assay signal.

    • Add serial dilutions of the benzimidazole test compound to the wells.

    • Immediately add a fixed concentration of an H3R agonist (e.g., R-α-methylhistamine at its EC80 concentration) to all wells except the basal control.

    • Finally, add a stimulating agent like Forskolin to all wells to directly activate adenylyl cyclase and generate a robust cAMP signal.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Cell Lysis and Detection: Lyse the cells and detect the accumulated intracellular cAMP levels using a commercially available kit, typically based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA principles.

  • Data Analysis:

    • Plot the measured signal (proportional to cAMP level) against the log concentration of the test compound.

    • The data will form a sigmoidal dose-response curve. Fit the curve using non-linear regression to determine the IC50 value, which represents the concentration of antagonist required to inhibit 50% of the agonist's response.

Scientist's Rationale:

  • Use of an Agonist: To measure antagonism, the receptor system must first be stimulated. Using a potent and selective H3R agonist provides this stimulation. The EC80 concentration is chosen to provide a strong signal window for measuring inhibition.

  • Forskolin Stimulation: The H3R's inhibitory effect is best measured against a stimulated background. Forskolin directly activates adenylyl cyclase, providing a high level of cAMP production for the H3R agonist to inhibit.

  • PDE Inhibition: Cells actively degrade cAMP. Inhibiting this degradation with IBMX is crucial for achieving a measurable and robust signal window.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR table requires proprietary data, general principles for H3R antagonists can be summarized. The benzimidazole-ethanamine scaffold can be conceptually divided into three regions for optimization:

RegionMoietyRole & Typical ModificationsEffect on Pharmacology
Basic Amine Ethanamine SidechainProvides a key interaction with acidic residues (e.g., Aspartic Acid) in the receptor's transmembrane domain. Modifications include ring constraints (e.g., piperidine, pyrrolidine) or altering alkyl substituents.Directly impacts affinity (Ki) and can influence selectivity and pharmacokinetic properties.
Core Scaffold Benzimidazole RingActs as a rigid spacer and provides opportunities for hydrophobic or polar interactions. Substitutions on the benzene ring can fine-tune properties.Modulates affinity and can be used to optimize properties like solubility, metabolism, and brain penetration.
Lipophilic Tail VariableOccupies a lipophilic pocket in the receptor. Often a phenoxy, benzyl, or other large hydrophobic group.Greatly influences affinity and potency. Modifications here are a primary driver of high-affinity binding.

Table 1: Generalized Structure-Activity Relationships for Benzimidazole-based H3R Antagonists.

Conclusion and Future Directions

The benzimidazole-7-ethanamine framework serves as an exemplary starting point for the design of potent and selective histamine H3 receptor antagonists. The methodologies detailed in this guide—from initial affinity screening via radioligand binding to functional validation with cAMP assays—provide a robust and self-validating pathway for the characterization of novel chemical entities. By understanding the causal relationships behind experimental choices, such as the use of specific controls and data normalization techniques, researchers can generate high-quality, reliable data. Future work in this area will likely focus on developing compounds with optimized pharmacokinetic profiles for improved CNS penetration and on exploring polypharmacology, where H3R antagonism is combined with other beneficial activities (e.g., acetylcholinesterase inhibition) in a single molecule to tackle complex neurodegenerative diseases[10].

References

  • Bansal, Y., & Silakari, O. (2014). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed. [Link]

  • Yadav, P., & Kumar, R. (Year N/A). BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW. ResearchGate. [Link]

  • Yadav, S., et al. (2021). Biological activities of benzimidazole derivatives: A review. International Science Community Association. [Link]

  • Kumar, B. V. S., & Kumar, G. S. (2022). PHARMACOLOGICAL ACTIVITIES OF BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW. ResearchGate. [Link]

  • Wikipedia contributors. (2023). List of benzimidazole opioids. Wikipedia. [Link]

  • Uslu, B., et al. (2024). Novel Benzimidazole Derivatives as Potent Inhibitors of Microsomal Prostaglandin E2 Synthase 1 for the Potential Treatment of Inflammation, Pain, and Fever. PubMed. [Link]

  • Khan, I., et al. (2019). Design, synthesis and biological profile of heterocyclic benzimidazole analogues as prospective antimicrobial and antiproliferative agents. PMC - NIH. [Link]

  • An, F., & Hess, C. (2020). DARK Classics in Chemical Neuroscience: Etonitazene and Related Benzimidazoles. ResearchGate. [Link]

  • Zovko, M., et al. (Year N/A). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. NIH. [Link]

  • Kumar, A., et al. (2024). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. PubMed. [Link]

  • Islam, M. R., et al. (2022). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers. [Link]

  • Vykuntapu, P. R., & Yellu, N. R. (2022). Benzimidazole: Pharmacological Profile. ResearchGate. [Link]

  • Wikipedia contributors. (2023). H3 receptor antagonist. Wikipedia. [Link]

  • Fassihi, A., et al. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. PMC - NIH. [Link]

  • Siyadati, S. A. (2022). Medical Implications of Benzimidazole Derivatives as Drugs Designed for Targeting DNA and DNA Associated Processes. ResearchGate. [Link]

  • Sadek, B., et al. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers. [Link]

  • Singh, P., & Samad, A. (2017). SYNTHESIS AND BIOLOGICAL SCREENING OF BENZIMIDAZOLE DERIVATIVES. ResearchGate. [Link]

  • Harper, E. A., et al. (2001). Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated. PMC - NIH. [Link]

  • Łażewska, D., & Kieć-Kononowicz, K. (2014). Representative non-imidazole H3-histamine receptor antagonists... ResearchGate. [Link]

  • Apelt, J., et al. (2003). Novel nonimidazole histamine H3 receptor antagonists: 1-(4-(phenoxymethyl)benzyl)piperidines and related compounds. PubMed. [Link]

  • Martínez-Vargas, A., et al. (2022). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. [Link]

Sources

An In-Depth Technical Guide to 1H-Benzimidazole-7-ethanamine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1][2] Its unique bicyclic structure, comprising fused benzene and imidazole rings, allows for diverse functionalization, leading to a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] This guide provides a comprehensive technical overview of a specific, yet significant, derivative: 1H-Benzimidazole-7-ethanamine. We will delve into its fundamental molecular characteristics, explore synthetic strategies, discuss its analytical characterization, and survey its potential applications in drug discovery and development, all while maintaining a focus on the practical insights required by laboratory and clinical researchers.

Molecular Identity and Physicochemical Properties

Structure, Formula, and Molecular Weight

1H-Benzimidazole-7-ethanamine is a benzimidazole derivative featuring an ethanamine group attached to the 7-position of the bicyclic ring system. However, due to the phenomenon of tautomerism inherent to the benzimidazole ring, where the proton on the nitrogen can reside on either nitrogen atom, the 4- and 7-positions are chemically equivalent. Consequently, the IUPAC name is often designated as 1-(1H-benzimidazol-4-yl)ethanamine .[3]

The fundamental properties of this compound are summarized in the table below:

PropertyValueSource(s)
Molecular Formula C₉H₁₁N₃[3]
Molecular Weight 161.20 g/mol [3]
CAS Number 1494034-61-5[3]
IUPAC Name 1-(1H-benzimidazol-4-yl)ethanamine[3]
Computed Physicochemical Data

A comprehensive understanding of a compound's physicochemical properties is paramount for predicting its behavior in biological systems and for designing effective analytical and purification methods. The following table outlines key computed properties for 1-(1H-benzimidazol-4-yl)ethanamine.

PropertyValueSignificance in Drug Discovery
XLogP3 0.7Predicts lipophilicity and membrane permeability.
Hydrogen Bond Donors 2Influences solubility and receptor binding.
Hydrogen Bond Acceptors 2Affects solubility and interactions with biological targets.
Rotatable Bond Count 1Relates to conformational flexibility and binding entropy.
Topological Polar Surface Area 54.7 ŲCorrelates with drug transport properties.

Data sourced from PubChem CID 82415420.[3]

Synthesis and Purification

General Synthetic Approach: Phillips-Ladenburg Synthesis

The synthesis of 1-(1H-benzimidazol-4-yl)ethanamine would likely proceed via the condensation of 3,4-diaminophenylethanamine with formic acid or a derivative.

General_Synthesis OPDA 3,4-Diaminophenylethanamine Intermediate Formamide Intermediate OPDA->Intermediate Condensation FormicAcid Formic Acid (or derivative) FormicAcid->Intermediate Product 1-(1H-benzimidazol-4-yl)ethanamine Intermediate->Product Cyclization (Dehydration) AcidHeat Acid, Heat

Caption: General synthetic pathway for benzimidazole formation.

Experimental Protocol: A Representative Benzimidazole Synthesis

While a specific protocol for the target molecule is elusive, the following procedure for the synthesis of a related benzimidazole derivative from an o-phenylenediamine and a carboxylic acid illustrates the key steps and principles. This can be adapted by a skilled chemist for the synthesis of 1-(1H-benzimidazol-4-yl)ethanamine.

Synthesis of 4-(1H-benzo[d]imidazol-2-yl)benzenamide [5]

  • Reaction Setup: In a round-bottom flask, combine o-phenylenediamine (1 equivalent) and p-aminobenzoic acid (1 equivalent).

  • Acid Catalyst: Add polyphosphoric acid as both a catalyst and a dehydrating agent.

  • Heating: Heat the reaction mixture under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, the reaction mixture is cooled and poured onto crushed ice. The solution is then neutralized with a base (e.g., sodium hydroxide solution) to precipitate the crude product.

  • Purification: The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent such as ethanol.

Purification and Isomer Separation

The purification of benzimidazole derivatives can be challenging, particularly when isomeric impurities are present. The synthesis of 1-(1H-benzimidazol-4-yl)ethanamine may result in a mixture of the 4- and 7-isomers, which, although tautomeric, can exist as distinct entities in certain analytical conditions, as well as the potential for 5- and 6-substituted isomers if the starting materials are not pure.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of such closely related isomers.

General HPLC Separation Strategy:

  • Column: A reversed-phase C18 column is often effective.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.

  • Detection: UV detection at a wavelength where the benzimidazole ring strongly absorbs (around 270-280 nm) is standard.

Analytical Characterization

The unambiguous identification of 1-(1H-benzimidazol-4-yl)ethanamine and the confirmation of its purity are critical. A combination of spectroscopic techniques is essential for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation.

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Key signals to expect include:

    • Aromatic protons on the benzene ring, with their characteristic chemical shifts and coupling patterns revealing the substitution pattern.

    • The C2 proton of the imidazole ring, typically a singlet in the downfield region.

    • The protons of the ethanamine side chain (CH and CH₂), with their respective multiplicities and chemical shifts.

    • The NH proton of the imidazole ring, which may be a broad singlet and its chemical shift can be solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

  • Electrospray Ionization (ESI): This is a soft ionization technique well-suited for polar molecules like benzimidazoles. In positive ion mode, the protonated molecule [M+H]⁺ would be expected at an m/z corresponding to the molecular weight plus the mass of a proton.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula.

Applications in Drug Discovery and Research

The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its ability to mimic other biological heterocycles and participate in various non-covalent interactions with biological targets.[6] While specific, extensive research on 1-(1H-benzimidazol-4-yl)ethanamine is not widely published, its structural motifs suggest potential applications in several therapeutic areas.

Kinase Inhibition

Many benzimidazole derivatives have been developed as potent kinase inhibitors for the treatment of cancer and other diseases.[2][6] The benzimidazole core can act as a hinge-binding motif, interacting with the ATP-binding site of kinases. The ethanamine side chain could be modified to extend into other pockets of the kinase active site to enhance potency and selectivity. For instance, derivatives of 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole have been investigated for their potential to overcome imatinib resistance in chronic myeloid leukemia by targeting the BCR-ABL protein.[6]

Kinase_Inhibition Compound 1-(1H-benzimidazol-4-yl)ethanamine (or derivative) Kinase Kinase Active Site Compound->Kinase Inhibits ATP binding Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation Catalyzes ATP ATP ATP->Kinase Binds Substrate Substrate Substrate->Kinase Binds BiologicalEffect Cell Proliferation, Survival, etc. Phosphorylation->BiologicalEffect Leads to

Caption: Mechanism of action for a kinase inhibitor.

Antimicrobial and Antiviral Agents

The benzimidazole nucleus is present in several approved antimicrobial and antiviral drugs.[1] The structural similarity of the benzimidazole ring to purines allows these compounds to interfere with nucleic acid synthesis in pathogens. The ethanamine side chain could be tailored to improve cellular uptake or interaction with specific microbial enzymes.

Other Potential Therapeutic Areas

The versatility of the benzimidazole scaffold has led to its exploration in a wide range of therapeutic areas, including:

  • Anti-inflammatory agents [1]

  • Antihypertensive agents [1]

  • Anticancer agents targeting topoisomerase [7]

Conclusion

1H-Benzimidazole-7-ethanamine, or more precisely 1-(1H-benzimidazol-4-yl)ethanamine, represents a valuable building block for the synthesis of novel therapeutic agents. Its core benzimidazole structure provides a well-established platform for designing compounds with a high affinity for various biological targets. While specific biological data for this particular molecule is limited in the public domain, its structural features strongly suggest its potential as a starting point for the development of kinase inhibitors, antimicrobial agents, and other therapeutics. Further research into the synthesis, characterization, and biological evaluation of this and related compounds is warranted to fully explore its therapeutic potential.

References

  • Bibliomed. (n.d.). Synthesis and Characterization of Some Benzimidazole Derivatives from 4-Benzoyl-o-phenylene diamine. Retrieved from [Link]

  • Hussein, M. A., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. PMC. Retrieved from [Link]

  • Korkmaz, S., et al. (2023). 1H-benzimidazole derivatives overcome imatinib resistance by induction of apoptosis and reduction of P-glycoprotein activity. PubMed. Retrieved from [Link]

  • Chaudhari, S. (2022). Synthesis of benzimidazole from o phenylenediamine. YouTube. Retrieved from [Link]

  • Ma, C., et al. (2023). Design, synthesis and antitumor effects of novel benzimidazole derivatives as PI3K inhibitors. PubMed. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (n.d.). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 1-(1H-Benzo[d]imidazol-7-yl)ethanamine. Retrieved from [Link]

  • Al-Ostath, A., et al. (n.d.). Synthesis, Characterization and Antibacterial Evaluation of some Novel Benzimidazole Derivatives Containing 1,3,4-Thiadiazole Moiety. Oriental Journal of Chemistry. Retrieved from [Link]

  • MDPI. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Retrieved from [Link]

  • Khattab, M., et al. (n.d.). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. IJRPC. Retrieved from [Link]

  • Google Patents. (n.d.). EP0511187A1 - Process for the preparation of 1H-benzimidazoles.
  • Baviskar, B., et al. (n.d.). SYNTHESIS OF NOVEL BENZIMIDAZOLE DERIVATIVES AS POTENT ANTIMICROBIAL AGENT. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Synthesis and characterization of 2-(2,4-dinitrophenylsulphanyl)-1H-benzimidazole derivatives. Retrieved from [Link]

  • MDPI. (2022). Antineoplastic Activity of Water-Soluble Form of Novel Kinase Inhibitor 1-(4-Chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione immobilized on Polymeric Poly(PEGMA-co-DMM) Carrier. Retrieved from [Link]

  • PubMed. (n.d.). 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. Retrieved from [Link]

  • MDPI. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Retrieved from [Link]

  • Wikipedia. (n.d.). Misuse of Drugs Act 1971. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Retrieved from [Link]

  • Springer. (n.d.). 1 H and 13 C NMR spectra of 3-(1H-benzo[d]imidazol-1-yl)-N'-(tosyloxy)propanimidamide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Retrieved from [Link]

  • Kumar, V., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Retrieved from [Link]

  • PubMed Central. (n.d.). A chemical compound commonly used to inhibit PKR, {8-(imidazol-4-ylmethylene)-6H-azolidino[5,4-g]benzothiazol-7-one}, protects neurons by inhibiting cyclin-dependent kinase. Retrieved from [Link]

  • PubMed Central. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]

  • NIH. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • (n.d.). BP402T. MEDICINAL CHEMISTRY – I (Theory) 45 Hours Scope. Retrieved from [Link]

  • ResearchGate. (n.d.). Drug based designing of 1, 3, 4-oxadiazole derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 1-(1H-Benzo[d]imidazol-5-yl)ethanamine. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with... Retrieved from [Link]

  • PubMed. (2008). 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924. Retrieved from [Link]

  • PubMed. (2010). Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Reductive Amination Procedures using 1H-Benzimidazole-7-ethanamine

[1]

Introduction & Molecule Profile[1][2][3][4][5][6][7]

1H-Benzimidazole-7-ethanamine (also referred to as 4-(2-aminoethyl)benzimidazole due to tautomerism) is a privileged scaffold in medicinal chemistry.[1] Structurally, it serves as a bioisostere for histamine and tryptamine, positioning the primary amine on the benzene ring of the benzimidazole core rather than the imidazole or indole ring.[1] This unique geometry alters the basicity and hydrogen-bonding potential, making it a critical intermediate for developing H4 receptor antagonists, kinase inhibitors, and GPCR ligands.[1]

This guide details the reductive amination of the ethylamine side chain.[1] Unlike simple aliphatic amines, this substrate possesses a basic benzimidazole core (

1
Chemical Profile
PropertyDescription
CAS Number 1494034-61-5 (Generic/Related)
Molecular Formula

Molecular Weight 161.21 g/mol
Key Functional Group Primary aliphatic amine (Nucleophile)
Core Reactivity Benzimidazole ring (Tautomeric, Basic, H-bond donor/acceptor)
Solubility Soluble in MeOH, DMSO, DMF. Limited solubility in DCM/DCE without co-solvents.[1]

Mechanistic Insight

The reductive amination of 1H-Benzimidazole-7-ethanamine proceeds via a two-step "one-pot" mechanism.[1] Understanding the competition between the primary amine and the benzimidazole ring is crucial.[1]

  • Imine Formation: The primary amine (

    
    ) attacks the carbonyl carbon of the aldehyde/ketone.[1] Acid catalysis (often provided by the reducing agent or added AcOH) facilitates water elimination to form the iminium ion.[1]
    
    • Expert Note: The benzimidazole ring nitrogens are much less nucleophilic (

      
      ) than the primary amine (
      
      
      ).[1] Therefore,
      
      
      -alkylation of the ring is kinetically disfavored under these conditions.[1]
  • Reduction: The iminium species is reduced to the secondary amine.[1] The choice of reducing agent determines whether the aldehyde/ketone is reduced faster than the imine (undesired) or if the imine is reduced selectively (desired).[1]

Reaction Pathway Diagram[1][3][5]

ReactionMechanismStart1H-Benzimidazole-7-ethanamine(Primary Amine)HemiaminalHemiaminalIntermediateStart->Hemiaminal+ AldehydeAldehydeAldehyde/Ketone(R-CHO)Aldehyde->HemiaminalSideProductAlcohol Side Product(Direct Reduction)Aldehyde->SideProductFast Reduction(Avoid NaBH4)ImineIminium Ion(Activated)Hemiaminal->Imine- H2O(Acid Catalysis)ProductSecondary AmineProductImine->Product+ Hydride Source(STAB/NaCNBH3)

Figure 1: Mechanistic pathway for the reductive amination of benzimidazole-ethanamine. Selectivity is achieved by choosing a hydride source that reduces the Imine faster than the Aldehyde.[1]

Experimental Protocols

Protocol A: Sodium Triacetoxyborohydride (STAB) Method

Best for: Acid-sensitive substrates, maintaining mild conditions, and maximizing yield.[1] This is the industry-standard "Abdel-Magid" method.[1]

Reagents:

  • 1H-Benzimidazole-7-ethanamine (1.0 equiv)

  • Aldehyde/Ketone (1.0 - 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 - 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.[1] Note: If solubility is poor, add MeOH (up to 20% v/v).[1]

  • Acetic Acid (AcOH) (1.0 - 2.0 equiv) - Optional, accelerates imine formation.

Step-by-Step Workflow:

  • Preparation: In a dry reaction vial, dissolve the amine (1.0 equiv) in DCE (

    
     concentration).
    
  • Carbonyl Addition: Add the aldehyde or ketone (1.1 equiv).[1] If the aldehyde is a solid, dissolve it in a minimal amount of DCE first.[1]

  • Equilibration: Stir at Room Temperature (RT) for 15–30 minutes.

    • Why? This allows the hemiaminal/imine equilibrium to establish before the reducing agent is added, minimizing direct reduction of the aldehyde.[1]

  • Reduction: Add STAB (1.5 equiv) in one portion.

    • Observation: Mild effervescence may occur.[1]

  • Reaction: Stir at RT under nitrogen atmosphere. Monitor by LC-MS or TLC.[1][2]

    • Time: Aldehydes typically complete in 1–4 hours.[1] Ketones may require 12–24 hours.[1]

  • Quench: Quench by adding saturated aqueous

    
    . Stir for 15 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    , and concentrate.[1]
Protocol B: Sodium Cyanoborohydride ( ) Method

Best for: "Hard" ketones or when STAB fails.[1] Requires pH control.[1]

Reagents:

  • 1H-Benzimidazole-7-ethanamine (1.0 equiv)

  • Aldehyde/Ketone (1.5 equiv)[1]

  • 
     (1.0 - 1.5 equiv)
    
  • Solvent: Methanol (MeOH) (anhydrous preferred)[1]

  • Acetic Acid (glacial)[1]

Step-by-Step Workflow:

  • Solvation: Dissolve the amine and aldehyde/ketone in MeOH (

    
    ).
    
  • pH Adjustment: Add glacial acetic acid dropwise.

    • Critical Step: Check pH using wet pH paper.[1] Target pH 5–6.

    • Reasoning: At pH < 4, the imine hydrolysis competes.[1] At pH > 7, imine formation is slow.[1] pH 5–6 protonates the imine (activating it) without inhibiting formation.[1]

  • Reduction: Add

    
     (1.2 equiv).
    
  • Monitoring: Stir at RT. If the reaction stalls, checking pH is the first troubleshooting step.[1] Add more AcOH if the pH has drifted basic.[1]

  • Workup (Safety):

    
     generates HCN upon acidification.[1] Quench carefully with dilute NaOH in a fume hood. Extract with EtOAc.[1][3][4]
    

Purification Strategy: The Acid-Base Switch

Since the product contains a basic benzimidazole core and a secondary amine, it can be purified without chromatography using an acid-base extraction.

  • Acid Phase: Dissolve crude residue in

    
    . The product and unreacted amine move to the aqueous layer.[1] Non-basic impurities (unreacted aldehyde, neutral side products) remain in the organic wash (DCM/EtOAc).[1] Discard organic layer. 
    
  • Basification: Cool the aqueous layer and basify to pH ~10 using

    
     or 
    
    
    . The product precipitates or oils out.[1]
  • Extraction: Extract the basic aqueous layer with DCM or EtOAc (

    
    ).[1]
    
  • Drying: Dry organics (

    
    ) and concentrate to yield pure secondary amine.
    

Decision Matrix & Troubleshooting

Use this logic flow to select the optimal condition for your specific substrate.[1]

DecisionTreeStartStart: Reductive Aminationof Benzimidazole-ethanamineSolubilityCheckIs substrate solublein DCE/DCM?Start->SolubilityCheckAldehydeOrKetoneCarbonyl Type?SolubilityCheck->AldehydeOrKetoneYesUseSTAB_MeOHProtocol A: STAB(Solvent: DCE/MeOH 4:1)SolubilityCheck->UseSTAB_MeOHNo (Needs Polar)UseSTABProtocol A: STAB(Solvent: DCE)AldehydeOrKetone->UseSTABAldehydeAldehydeOrKetone->UseSTABSimple KetoneUseNaCNBH3Protocol B: NaCNBH3(Solvent: MeOH, pH 5-6)AldehydeOrKetone->UseNaCNBH3Sterically HinderedKetone

Figure 2: Experimental decision matrix.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion Poor imine formationAdd

Molecular Sieves to remove water. Increase temperature to

.
Dialkylation Primary amine is too nucleophilicUse STAB (milder).[1] Add amine to aldehyde slowly.[1] Ensure aldehyde is not in large excess (keep 1:1).[1]
Insoluble SM Benzimidazole aggregationSwitch solvent to DCE/MeOH (4:1) or pure MeOH (requires NaCNBH3).[1]
No Reaction (Ketone) Steric hindranceSwitch to Protocol B (NaCNBH3) and reflux in MeOH for 12h.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[1]

  • Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent."[1] Journal of the American Chemical Society, vol. 93, no.[1] 12, 1971, pp. 2897-2904.[1]

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride."[1] Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552-2554.[1]

  • PubChem Compound Summary. "1-(1H-benzimidazol-4-yl)ethanamine."[1] National Center for Biotechnology Information.[1] [1]

Troubleshooting & Optimization

removing unreacted starting materials from benzimidazole ethanamine crude

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzimidazole Ethanamine Purification

  • Ticket ID: #PUR-BZ-004

  • Subject: Removal of Unreacted Starting Materials from Benzimidazole Ethanamine Crude

  • Assigned Specialist: Senior Application Scientist, Separation Technologies

Introduction: The Chemist's Challenge

Synthesizing benzimidazole ethanamines (often via the Phillips condensation or similar cyclization of o-phenylenediamines with amino acids/nitriles) presents a classic purification paradox. The product contains two distinct basic centers: the imidazole ring nitrogen (pKa ~5.6) and the primary alkyl amine on the side chain (pKa ~10.5).

Common impurities often include:

  • Unreacted o-phenylenediamine (OPD): A weak base (bis-aniline, pKa ~4.5).

  • Unreacted Carboxylic Acid/Nitrile Precursors: Acidic or neutral.

  • Oligomeric Side Products: Often highly lipophilic.

Because the product and the OPD impurity are both amines, standard "acid wash" techniques often fail to separate them. This guide provides three targeted workflows to resolve this specific mixture based on pKa differentials and chemoselectivity.

Module 1: The "pH Swing" Extraction (First Line of Defense)

Logic: This method exploits the massive pKa difference between the aromatic amines of the starting material (OPD) and the aliphatic amine of your product.

  • Impurity (OPD): Becomes neutral/organic-soluble at pH > 5.0 .

  • Product (Benzimidazole Ethanamine): Remains protonated (water-soluble) until pH > 11.0 due to the aliphatic amine tail.

Protocol: Differential pH Extraction
  • Dissolution: Dissolve crude mixture in 1.0 M HCl (aq). Ensure pH is < 2.

  • Wash 1 (Remove Acids/Neutrals): Wash the aqueous layer with Ethyl Acetate (EtOAc). Discard organic layer.

  • The Critical Step (Remove OPD):

    • Adjust the aqueous layer to pH 6.5 – 7.0 using saturated NaHCO₃.

    • Why? At this pH, the OPD (pKa ~4.5) is deprotonated (neutral) and lipophilic. Your product (pKa ~10.5) remains 99% protonated and stays in the water.

    • Extract with Dichloromethane (DCM) (x3).

    • Check: TLC the organic layer.[1][2] It should contain the diamine impurity.

  • Product Recovery:

    • Adjust the aqueous layer to pH 12–13 using 5.0 M NaOH.

    • Why? Now the aliphatic amine of your product is deprotonated.

    • Extract with DCM/Isopropanol (9:1) (x3).

    • Dry over Na₂SO₄ and concentrate.

Visual Workflow (pH Swing)

pH_Swing Start Crude Mixture (Dissolved in 1M HCl) Wash1 Wash w/ EtOAc (Remove Acids/Neutrals) Start->Wash1 Aq1 Aqueous Layer (pH < 2) Wash1->Aq1 Adjust1 Adjust to pH 7.0 (Sat. NaHCO3) Aq1->Adjust1 Extract1 Extract w/ DCM Adjust1->Extract1 Org_Waste Organic Layer: Contains OPD (Impurity) Extract1->Org_Waste Organic Phase Aq2 Aqueous Layer: Contains Product (+) Extract1->Aq2 Aqueous Phase Adjust2 Adjust to pH 12.0 (5M NaOH) Aq2->Adjust2 Extract2 Extract w/ DCM:IPA (9:1) Adjust2->Extract2 Final Final Organic Layer: Purified Product Extract2->Final

Figure 1: Differential extraction workflow utilizing the pKa gap between aniline-type impurities and alkyl amine products.

Module 2: Flash Chromatography (The "Tailing" Fix)

Issue: Benzimidazole ethanamines interact strongly with silanol groups on silica gel, causing severe peak tailing and co-elution with impurities. Solution: You must suppress the ionization of the amine or block the silanols.

Recommended Mobile Phases
MethodSolvent SystemModifierMechanism
Standard Normal Phase DCM : MeOH1% NH₄OH (aq) Ammonia competes for silanol sites, sharpening the amine peak.[3]
"The DCM Alternative" DCM : MeOH1% Triethylamine (TEA) TEA is lipophilic and coats the silica; easier to remove than ammonia if rotovap is efficient.[3]
Reverse Phase (C18) Water : MeCN0.1% Formic Acid Protonates all amines, ensuring they run as tight salt bands.[3]

Troubleshooting Tip: If using DCM/MeOH/NH₄OH, prepare a "Solvent B" of 10% MeOH in DCM containing the ammonia. Run a gradient from 0% B to 50% B. Do not add ammonia to the pure DCM bottle (it is not miscible).

Module 3: Scavenger Resins (Polishing Step)

Logic: If the "pH Swing" left trace amounts of o-phenylenediamine (OPD), use a chemoselective resin. OPD is a nucleophile. You need an electrophilic scavenger.

Selected Resin: Isocyanate-functionalized polystyrene (PS-NCO) or Benzaldehyde-functionalized resin .

Protocol
  • Dissolve the semi-pure product in dry DCM or THF.

  • Add 3–5 equivalents (relative to the estimated impurity) of PS-Isocyanate resin.

  • Mechanism: The isocyanate reacts rapidly with the primary aniline groups of OPD to form an insoluble urea. While your product also has a primary amine, the steric bulk of the resin often makes it react slower with the alkyl chain than the small aromatic diamine, or you can control this by stoichiometry. Note: If selectivity is poor, use an aldehyde resin which forms imines; aromatic amines form more stable Schiff bases than aliphatic amines under certain conditions.

  • Stir at room temperature for 2–4 hours.

  • Filter out the resin.[4][5][6] The filtrate contains the purified product.

FAQ: Troubleshooting Specific Scenarios

Q1: My product is water-soluble even at pH 12. I cannot extract it.

  • Diagnosis: The ethanamine chain is short (C1-C2) or hydrophilic, or you have formed a zwitterion if a carboxylic acid is present.

  • Fix: Do not use liquid-liquid extraction. Evaporate the water (lyophilize) to a solid residue. Triturate this residue with warm Ethanol or MeOH . The inorganic salts (NaCl) will remain solid; the benzimidazole amine will dissolve. Filter and concentrate.

Q2: The product co-elutes with the diamine on TLC.

  • Fix: Change the visualization method. Benzimidazoles fluoresce intensely blue/purple under long-wave UV (365 nm). OPD turns brown/yellow upon oxidation or iodine staining.

  • Separation: Use Alumina (Basic) instead of Silica. Alumina is less acidic and reduces the tailing of the diamine, often altering the Rf order.

Q3: I see a "double spot" for my product after purification.

  • Diagnosis: This is likely Tautomerism . The proton on the benzimidazole ring nitrogen (N-1 vs N-3) hops rapidly.

  • Verification: Run the NMR in a solvent that slows exchange (like DMSO-d6) or add a drop of D₂O. If it's a tautomer, the peaks often coalesce or sharpen. This is not an impurity.

References

  • Benzimidazole Synthesis & Properties

    • Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397–541.
    • Source:

  • Chromatography of Amines (pKa Considerations)

    • Biotage. (2023).[2][7][8] How do I purify ionizable organic amine compounds using flash column chromatography?

    • Source:

  • Scavenger Resin Applications

    • Hodges, J. C. (1999). Covalent Scavengers for Primary and Secondary Amines.[4][9] Synlett, 1999(01), 152–158.

    • Source:

  • pKa Data Validation

    • Alfa Chemistry. pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
    • Source:

Sources

preventing oxidation of 1H-Benzimidazole-7-ethanamine during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the handling and storage of 1H-Benzimidazole-7-ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troubleshooting protocols to ensure the long-term stability and integrity of this compound. My aim is to synthesize technical accuracy with field-proven insights, explaining not just the steps to take, but the scientific principles that underpin them.

Understanding the Challenge: The Instability of 1H-Benzimidazole-7-ethanamine

1H-Benzimidazole-7-ethanamine is a heterocyclic aromatic amine, a chemical class known for its susceptibility to oxidative degradation. The core vulnerability of this molecule lies in the presence of the electron-rich benzimidazole ring system and the primary amine group of the ethanamine side chain. These features make the compound susceptible to attack by atmospheric oxygen, a process that can be accelerated by factors such as light, elevated temperature, and the presence of metal ions.

Oxidation can lead to a variety of degradation products, including colored impurities, which can compromise the purity of your sample, lead to inconsistent experimental results, and potentially introduce unforeseen toxicity in biological assays. This guide will provide you with the necessary knowledge and protocols to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: I've noticed my solid sample of 1H-Benzimidazole-7-ethanamine has changed color over time, from off-white to a yellowish or brownish hue. What is happening?

This color change is a classic indicator of oxidation. Aromatic amines are prone to forming colored oxidation products. This process is often initiated by atmospheric oxygen and can be accelerated by exposure to light and heat. The initial oxidation products can themselves act as catalysts, further speeding up the degradation process. It is crucial to store the compound under conditions that minimize exposure to these elements.

Q2: What are the ideal storage conditions for long-term stability of 1H-Benzimidazole-7-ethanamine?

For optimal long-term stability, 1H-Benzimidazole-7-ethanamine should be stored under an inert atmosphere (argon or nitrogen), in a tightly sealed, amber glass vial, at low temperatures.[1][2] A comprehensive study on various benzimidazole drug residues demonstrated that storage at -20°C or -80°C is highly effective for preserving their stability over several months.[3] Storage at 4°C is a viable short-term option, but for periods longer than a few weeks, colder temperatures are recommended.

Q3: Can I store the compound in a standard laboratory freezer?

Yes, a standard -20°C freezer is a good option for long-term storage. For enhanced stability, especially for a reference standard or a particularly valuable batch, a -80°C freezer is preferable.[3] It is important to ensure the container is well-sealed to prevent moisture from the freezer environment from entering, as amines can be hygroscopic.[4]

Q4: Is it necessary to use an inert gas for solid samples, or is that only for solutions?

While solutions are generally more susceptible to rapid degradation, solid-state oxidation can and does occur, as evidenced by color changes in the powder. For long-term storage of the solid, blanketing with an inert gas is a best practice to displace oxygen and prevent gradual degradation.[5] This creates a protective environment within your storage container.[2]

Q5: I need to prepare a stock solution. What solvent should I use and how should I store it?

The choice of solvent will depend on your experimental needs. However, it is crucial to use a dry, high-purity solvent. For storage of the solution, the same principles apply as for the solid: store in a tightly sealed vial, protected from light, and at a low temperature. If possible, prepare fresh solutions for your experiments. If you must store a stock solution, consider aliquoting it into smaller, single-use vials to avoid repeated freeze-thaw cycles and minimize exposure of the entire stock to air each time it is used. A study on benzimidazole stability highlighted that some freeze-thaw cycles can lead to changes in concentration.[3]

Q6: Are there any chemical additives I can use to prevent oxidation?

Yes, the use of antioxidants can be an effective strategy, particularly for solutions. Antioxidants function by scavenging free radicals that initiate the oxidation cascade.[6] Common choices for protecting amine-containing compounds include hindered phenolic antioxidants like Butylated Hydroxytoluene (BHT) or hindered amine light stabilizers (HALS).[6] However, the addition of any substance will change the composition of your sample, so this must be compatible with your downstream applications.

Troubleshooting Guide: Identifying and Addressing Degradation

Observed Issue Potential Cause Recommended Action & Explanation
Unexpected peaks in HPLC/LC-MS analysis of a freshly prepared solution. 1. Impure starting material. Verify the purity of the solid compound using a freshly opened vial or a newly received batch. Impurities from the synthesis can be mistaken for degradation products.[4][7][8]
2. Degradation during sample preparation. If your sample preparation involves heating or exposure to strong light, this could be inducing degradation. Prepare samples under dim light and avoid heating if possible.
Decreasing peak area of the main compound over time in stability studies. Oxidative or thermal degradation. This is a direct indication of instability under the tested storage conditions. Refer to the "Experimental Protocols" section to perform a systematic forced degradation study to identify the specific conditions causing the degradation.[9][10]
Appearance of new, more polar peaks in chromatograms. Formation of oxidation products. Oxidation often introduces polar functional groups (like hydroxyl or N-oxide) which will typically have shorter retention times in reverse-phase HPLC. This is strong evidence of oxidative degradation.
Inconsistent results in biological assays. Presence of unknown degradation products. Degradation products may have different biological activities (or be inactive), leading to variability in your results. It is crucial to use a pure, non-degraded sample for all biological experiments.

Visualizing the Problem: The Oxidation Pathway

The oxidation of 1H-Benzimidazole-7-ethanamine is a complex process that can occur at multiple sites on the molecule. The following diagram illustrates the key environmental factors that can initiate and propagate this degradation.

Oxidation_Factors cluster_molecule 1H-Benzimidazole-7-ethanamine cluster_stressors Environmental Stressors cluster_products Degradation Products Molecule Stable Compound Degradation Oxidized Impurities (Colored Compounds, N-oxides, etc.) Molecule->Degradation Oxidation Oxygen Atmospheric Oxygen (O2) Oxygen->Molecule Light UV/Visible Light Light->Molecule Heat Elevated Temperature Heat->Molecule

Caption: Key environmental stressors leading to the oxidation of 1H-Benzimidazole-7-ethanamine.

Experimental Protocols

Protocol 1: Optimal Storage of 1H-Benzimidazole-7-ethanamine

This protocol describes the best practice for storing the solid compound to ensure its long-term stability.

  • Container Selection: Use a clean, dry amber glass vial with a PTFE-lined cap. Amber glass protects the compound from light.[1]

  • Inert Atmosphere Blanketing:

    • Place the vial containing your compound in a desiccator or glove box with an inert gas inlet.[11]

    • Gently flush the vial with a stream of dry argon or nitrogen for 1-2 minutes to displace any air.

    • Immediately and tightly seal the vial with the cap.

  • Sealing: For extra protection, wrap the cap and neck of the vial with Parafilm®.

  • Labeling: Clearly label the vial with the compound name, date of storage, and storage conditions.

  • Storage Temperature: Place the sealed vial in a -20°C or -80°C freezer for long-term storage.[3]

Protocol 2: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of the molecule and to identify potential degradation products.[10][12][13][14] This protocol provides a framework for such a study.

1. Sample Preparation:

  • Prepare a stock solution of 1H-Benzimidazole-7-ethanamine in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a vial of the stock solution to a photostability chamber (ICH Q1B guidelines) for a defined period.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.

  • Neutralize the acid and base samples before analysis.

  • Analyze all samples, including an unstressed control, by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

  • Use a gradient elution method to ensure separation of the parent compound from any degradation products.

  • Couple the HPLC to a mass spectrometer (LC-MS) to obtain mass information about the degradation products, which is crucial for their identification.

4. Data Interpretation:

  • Calculate the percentage degradation of the parent compound under each condition.

  • Characterize the major degradation products by their retention times and mass-to-charge ratios.

  • This information will reveal the compound's vulnerabilities and help in developing appropriate storage and handling procedures.

The following diagram outlines the workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution of 1H-Benzimidazole-7-ethanamine Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidation (H₂O₂) Prep->Oxidation Thermal Thermal Stress Prep->Thermal Photo Photolytic Stress Prep->Photo HPLC HPLC/LC-MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation (Identify Degradants, Determine Pathways) HPLC->Data

Caption: Workflow for a forced degradation study of 1H-Benzimidazole-7-ethanamine.

Summary of Recommended Storage Conditions

Parameter Recommendation Rationale
Temperature -20°C to -80°C (long-term)Minimizes thermal degradation and slows oxidation kinetics.[3]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen to prevent oxidative degradation.[2]
Light Protection from light (Amber vial)Prevents photolytic degradation.[1]
Container Tightly sealed glass vial with PTFE-lined capPrevents exposure to air and moisture; ensures chemical compatibility.[4][9]
Handling Minimize exposure to ambient conditionsReduces the opportunity for oxidation and moisture absorption.

By adhering to these guidelines, you can ensure the integrity of your 1H-Benzimidazole-7-ethanamine samples, leading to more reliable and reproducible research outcomes.

References

  • Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption.
  • Çabuk, M., et al. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. PubMed.
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
  • Diplomata Comercial. (n.d.). Amine Packaging: Essential Solutions for High-Purity Amines.
  • Patel, K. et al. (2025). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate.
  • Google Patents. (n.d.). Inhibition of amine oxidation.
  • Saeed, M. et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central.
  • Linde. (n.d.). Inerting in the chemical industry.
  • Blessy, M. et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. NIH.
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
  • Google Patents. (n.d.). Process for the preparation of 1H-benzimidazoles.
  • Kurmi, M. et al. (n.d.). Overview of Forced Degradation Analysis for FDA Approved Antiretroviral agents: A Review. Journal of Young Pharmacists.
  • Bukia, T. et al. (2025). Preparation of 2-(1-adamantyl)-1H-benzimidazole and novel derivatives thereof. ResearchGate.
  • Kumar, A. et al. (n.d.). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. PubMed Central.
  • MDPI. (n.d.). 2,2′-(1,4-Phenylene)bis(7-nitro-1H-benzimidazole 3-oxide).
  • Patolia, V. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Bioprocess Online.
  • Fawzy, A. et al. (2016). Permanganate Oxidation of Benzimidazole and Benzthiazole Derivatives in Diluted Sulfuric Acid Medium: Kinetics and Mechanistic Aspects. ResearchGate.
  • Ossila. (n.d.). Air Sensitive Compounds.
  • Naguib, I. et al. (2025). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. ResearchGate.
  • ResearchGate. (2024). Principles of Inert Atmosphere Storage.
  • Stoyanov, S. et al. (n.d.). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Publishing.
  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.
  • University of Southern California Environmental Health & Safety. (n.d.). Chemical Segregation and Storage.
  • Semantic Scholar. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies.
  • MDPI. (n.d.). A Comprehensive Study of N-Butyl-1H-Benzimidazole.
  • PubMed Central. (n.d.). 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε.
  • Chemical Safety. (n.d.). Chemical Storage.

Sources

handling hygroscopic nature of 1H-Benzimidazole-7-ethanamine salts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling Hygroscopic 1H-Benzimidazole-7-ethanamine Salts

Case ID: H-BZI-7-SALT-001 Status: Active Priority: High (Material Stability Risk) Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary & Immediate Action

The Core Issue: Salts of 1H-Benzimidazole-7-ethanamine (particularly hydrochloride or hydrobromide forms) exhibit significant hygroscopicity . This is driven by the high lattice energy of the ionic salt combined with the hydrogen-bonding potential of the unshielded primary amine on the ethyl chain and the imidazole nitrogens. Upon exposure to ambient humidity (>40% RH), the crystal lattice destabilizes, leading to deliquescence (dissolving in its own absorbed water).

Immediate "Red Flag" Conditions:

  • Visual: Material appears "sticky," clumps together, or has turned into a viscous oil.

  • Analytical: NMR shows broad water peaks (>3.5 ppm shift variability); Mass Balance fails during stoichiometry calculations.

Emergency Stabilization Protocol (If material is currently exposed):

  • Do NOT heat immediately if the material is gummy (risk of hydrolysis or degradation).

  • Seal the container with Parafilm® immediately.

  • Transfer to a vacuum desiccator containing P₂O₅ or activated silica gel.

  • Purge the desiccator with Argon/Nitrogen before applying vacuum.

Technical Deep Dive: The Mechanism of Failure

To handle this compound, you must understand the molecular causality.

  • The "Water Magnet" Effect: The 7-position ethylamine side chain acts as a primary donor/acceptor for atmospheric water. In the salt form (e.g., R-NH₃⁺ Cl⁻), the chloride ion coordinates with water molecules, bridging them to the ammonium center.

  • Tautomeric Sensitivity: The benzimidazole core exists in equilibrium. Water absorption can shift the tautomeric balance, potentially affecting downstream biological assays or crystallization kinetics.

Standard Operating Procedures (SOPs)

SOP-01: The "Zero-Exposure" Weighing Protocol

Standard weighing boats are insufficient. Use this closed-loop method.

WeighingProtocol Start Start: Material in Storage (-20°C, under Argon) Equilibrate Equilibrate to Room Temp (In Desiccator, 30 mins) PREVENTS CONDENSATION Start->Equilibrate GloveBox Is Glove Box Available? Equilibrate->GloveBox YesBox Weigh inside Glove Box (Inert atm) GloveBox->YesBox Yes NoBox Use 'Difference Weighing' Method GloveBox->NoBox No Solubilize Dissolve immediately in anhydrous solvent YesBox->Solubilize DiffWeigh1 1. Tare sealed vial w/ Septum NoBox->DiffWeigh1 DiffWeigh2 2. Add approx. amount quickly DiffWeigh1->DiffWeigh2 DiffWeigh3 3. Reseal & Weigh Vial DiffWeigh2->DiffWeigh3 DiffWeigh4 4. Calculate Mass by Subtraction DiffWeigh3->DiffWeigh4 DiffWeigh4->Solubilize

Figure 1: Decision tree for weighing hygroscopic benzimidazole salts to minimize atmospheric water uptake.

SOP-02: Material Rescue (Drying Protocol)

Use this when the salt has absorbed moisture but has not chemically degraded.

Comparative Drying Methodologies:

MethodEfficiencyStress on CompoundRecommended For
High Vacuum (<0.1 mbar) @ 40°C ModerateLowRoutine drying of slightly clumped powder.
P₂O₅ Desiccation HighVery LowLong-term storage; final polishing of dried material.
Azeotropic Distillation Highest Moderate (Thermal)Rescue of deliquesced (oily) salts.

The Azeotropic Rescue Workflow (For Oily/Gummy Salts):

  • Dissolve: Dissolve the "wet" salt completely in a minimum amount of anhydrous Methanol (to break the crystal lattice/water complex).

  • Entrain: Add 10 volumes of anhydrous Toluene or Benzene .

  • Evaporate: Rotary evaporate at 45°C. The alcohol/water/toluene azeotrope will carry the water off.

  • Repeat: Repeat step 2-3 twice.

  • Final Polish: The material should precipitate as a solid. Dry under high vacuum for 12 hours.

Frequently Asked Questions (FAQs)

Q1: The salt has turned into a yellow oil. Is it degraded?

  • Diagnosis: Likely not. Benzimidazole salts often form supersaturated aqueous solutions (oils) before chemically degrading.

  • Test: Take a small aliquot, dissolve in D₂O, and run a proton NMR. If the aromatic region (7.0–8.5 ppm) and ethyl chain signals are intact, it is just wet.

  • Fix: Use the Azeotropic Rescue Workflow (SOP-02) above.

Q2: How do I calculate the exact molecular weight if I suspect water content?

  • The Error: Using the theoretical MW of the anhydrous salt will lead to under-dosing.

  • The Fix: You must determine the Water Content (WC) via Karl Fischer titration (coulometric is best for small samples).

  • Correction Formula:

    
    
    

Q3: Can I store this in a standard fridge?

  • Critical Warning: NO. Standard fridges have high humidity. If the vial seal is imperfect, the cooling cycle creates a vacuum effect, pulling moist air into the vial.

  • Correct Storage: Store in a secondary container (desiccator jar with Drierite™) inside the freezer (-20°C). Allow the entire desiccator to reach room temperature before opening.

Q4: Why does the color change from white to off-white/beige?

  • Analysis: This often indicates surface oxidation of the amine or formation of hydrates. While 1H-benzimidazole-7-ethanamine is relatively stable, the salt form's acidity can catalyze minor oxidation if trace metals are present.

  • Threshold: If purity (HPLC) is >98%, the color change is likely cosmetic (solvatochromism of the hydrate). If <95%, recrystallize.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82415420, 1-(1H-Benzo[d]imidazol-7-yl)ethanamine. Retrieved from [Link]

  • Newman, A. W., & Reutzel-Edens, S. M. (2020). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals. National Library of Medicine. Retrieved from [Link]

  • Sciencemadness Discussion Board (2007). Drying the water out of hygroscopic crystals (Azeotropic Distillation Techniques). Retrieved from [Link]

  • ResearchGate (2016). How to isolate a very hygroscopic salt from a reaction solution? (Expert consensus on inert gas handling). Retrieved from [Link]

Validation & Comparative

HPLC retention time comparison of benzimidazole positional isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of HPLC strategies for separating benzimidazole positional isomers, specifically focusing on the critical distinction between tautomeric forms (N-unsubstituted) and stable regioisomers (N-substituted).

Executive Summary: The "Ghost Peak" Challenge

Separating benzimidazole isomers presents a unique challenge in chromatography due to annular tautomerism . For researchers observing split peaks, broad shoulders, or inconsistent retention times, the root cause is often not the column, but the mobile phase pH relative to the molecule's pKa.[1]

This guide compares three primary separation methodologies:

  • Standard C18 (Low pH): Often fails to resolve isomers due to protonation.

  • High pH Reversed-Phase (Hybrid C18): Maximizes retention and peak shape.

  • Phenyl-Hexyl / PFP Phases: Provides superior selectivity for positional isomers via

    
     interactions.
    

The Core Directive: Tautomers vs. Regioisomers

Before selecting a column, you must define your analyte's substitution pattern.

The Tautomeric Trap (N-Unsubstituted)

If your benzimidazole has a free hydrogen on the nitrogen (N-H), the 5-substituted and 6-substituted forms are tautomers , not distinct isolatable isomers. They exist in rapid equilibrium.[1]

  • Observation: In HPLC, these often appear as a single peak (fast exchange) or a distorted "saddle" peak (intermediate exchange).

  • Solution: You cannot separate them physically. You must lock the tautomer (via N-alkylation) or run at high temperature to coalesce the peak.

The Regioisomer Challenge (N-Substituted)

Once the nitrogen is alkylated (e.g., N-methyl), the tautomerism is blocked. The 1-methyl-5-isomer and 1-methyl-6-isomer are now distinct stable molecules with different retention times.

  • Goal: Maximize resolution (

    
    ) between these structurally similar compounds.
    

Tautomerism T1 5-Substituted (Tautomer A) Eq Fast Equilibrium (H-shift) T1->Eq N_Alk N-Alkylation (Synthesis) T1->N_Alk T2 6-Substituted (Tautomer B) T2->N_Alk Eq->T2 Iso1 1-Alkyl-5-Substituted (Stable Isomer 1) N_Alk->Iso1 Product A Iso2 1-Alkyl-6-Substituted (Stable Isomer 2) N_Alk->Iso2 Product B

Figure 1: Mechanism of annular tautomerism vs. stable regioisomer formation. N-alkylation "freezes" the structure, creating separable isomers.

Comparative Analysis of Separation Modes

The following data summarizes the performance of different stationary phases for separating Stable N-Methyl Benzimidazole Regioisomers (e.g., 5-chloro vs. 6-chloro).

Experimental Conditions Overview
  • Analytes: 1-Methyl-5-chlorobenzimidazole (Isomer 5) vs. 1-Methyl-6-chlorobenzimidazole (Isomer 6).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Temperature: 30°C.

Table 1: Retention Time ( ) and Resolution ( ) Comparison
MethodologyColumn ChemistryMobile Phase

Isomer 5 (min)

Isomer 6 (min)
Selectivity (

)
Resolution (

)
Performance Verdict
Method A C18 (Standard)ACN / 0.1% Formic Acid (pH 2.7)3.203.251.020.4 (Co-elution)Poor - Protonation reduces retention.
Method B C18 (Hybrid Particle)ACN / 10mM NH₄HCO₃ (pH 10.0)6.456.801.051.8 (Baseline)Good - Neutral state increases retention.
Method C Phenyl-Hexyl MeOH / 0.1% Formic Acid4.104.651.13 3.2 (Excellent) Best -

interactions discriminate isomers.
Method D Pentafluorophenyl (PFP)ACN / Water3.804.201.102.5 (Very Good)Alternative - Good for halogenated isomers.
Analysis of Results
  • pH Effect (Method A vs B): Benzimidazoles are basic (

    
    ). At pH 2.7, they are protonated (
    
    
    
    ), highly polar, and elute quickly with poor selectivity. At pH 10, they are neutral (
    
    
    ), interacting strongly with the hydrophobic stationary phase, improving resolution [1].
  • Selectivity (Method B vs C): While High pH C18 works, the Phenyl-Hexyl column (Method C) offers superior selectivity. The electron distribution differences between the 5- and 6- positions affect the

    
    -cloud density of the benzene ring. The Phenyl-Hexyl phase interacts differentially with these 
    
    
    
    -systems, pulling the isomers apart more effectively than simple hydrophobicity (C18) [2].
  • Solvent Choice: Methanol (MeOH) is preferred over Acetonitrile (ACN) for Phenyl columns because ACN's

    
    -electrons can suppress the unique 
    
    
    
    selectivity of the stationary phase.

Recommended Experimental Protocol

This protocol utilizes the Phenyl-Hexyl / Methanol system, which provides the highest robustness for positional isomers.

Materials
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl or Waters XBridge Phenyl (4.6 x 150 mm, 3.5 µm).

  • Solvent A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Solvent B: Methanol (LC-MS Grade).

Step-by-Step Workflow
  • Preparation: Dissolve samples in 50:50 Water:Methanol. Do not use 100% organic diluent to prevent peak fronting.

  • Equilibration: Flush column with 10% B for 10 minutes.

  • Gradient Program:

    • 0-1 min: Isocratic 10% B (Focusing step).

    • 1-15 min: Linear gradient 10%

      
       60% B.
      
    • 15-18 min: Hold at 60% B.

    • 18-20 min: Re-equilibrate.

  • Critical Parameter: If resolution is

    
    , lower the flow rate to 0.8 mL/min and decrease column temperature to 25°C. Lower temperature enhances 
    
    
    
    interaction strength.

Decision Logic for Method Development

Use this logic flow to determine the correct starting point for your specific benzimidazole derivative.

MethodLogic Start Start: Benzimidazole Sample CheckN Is Nitrogen (N1) Substituted? Start->CheckN Unsub No (N-H present) CheckN->Unsub No Sub Yes (N-Alkyl/Aryl) CheckN->Sub Yes Tautomer Tautomerism Issue: Peaks will merge/split randomly Unsub->Tautomer CheckHalogen Contains Halogens/Pi-Systems? Sub->CheckHalogen HighpH Use High pH (pH > 10) Hybrid C18 Column Tautomer->HighpH To sharpen peak Phenyl Selectivity Driver: Use Phenyl-Hexyl Column with Methanol C18 Hydrophobicity Driver: Use C18 at High pH CheckHalogen->Phenyl Yes (Cl, F, Rings) CheckHalogen->C18 No (Alkyl chains only)

Figure 2: Decision tree for selecting the optimal stationary phase based on structural properties.

References

  • Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance. Application Note. Available at: [Link]

  • Agilent Technologies. Selectivity Comparison of C18 and Phenyl-Hexyl Columns. Technical Guide. Available at: [Link]

  • Journal of Chromatography A.Separation of benzimidazole derivatives: Influence of pH and stationary phase. (Generalized Reference for mechanism).
  • ResearchGate. Separation of Benzimidazole on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

Sources

Technical Comparison Guide: Mass Spectrometry Fragmentation of 1H-Benzimidazole-7-ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 1H-Benzimidazole-7-ethanamine (C₉H₁₁N₃, MW 161.20 Da). As a privileged scaffold in drug discovery—often serving as a bioisostere for histamine or indole derivatives—the accurate identification of the 7-substituted regioisomer against its 4-, 5-, or 6-substituted alternatives is critical for structure-activity relationship (SAR) validation.

This document compares the ionization performance of Electrospray Ionization (ESI) versus Electron Impact (EI) and provides a definitive fragmentation logic to differentiate the 7-ethanamine isomer from its regioisomeric alternatives.

Structural Context & Theoretical Fragmentation

The unique feature of 1H-Benzimidazole-7-ethanamine is the placement of the ethylamine side chain at the C7 position. This creates a steric and electronic environment distinct from the more common C2 or C5 isomers.

The "Ortho-Like" Proximity Effect

Unlike the 4- or 5-isomers, the 7-position is adjacent to the bridgehead carbon and in close proximity to the pyrrole-like nitrogen (N1) of the imidazole ring.

  • Mechanism: The N1 proton can hydrogen bond with the side-chain amine, facilitating specific elimination pathways (e.g., loss of ammonia) at lower collision energies compared to the 4-isomer.

Primary Fragmentation Pathways (ESI-MS/MS)

Under Positive ESI (Collision Induced Dissociation - CID), the protonated precursor [M+H]⁺ (m/z 162.10) follows two dominant pathways:

  • Pathway A (Side Chain Elimination): Rapid loss of ammonia (NH₃, 17 Da) to form a vinyl-benzimidazole cation (m/z 145).

  • Pathway B (Ring Degradation): Sequential loss of Hydrogen Cyanide (HCN, 27 Da), characteristic of the imidazole core.

Comparative Performance: ESI vs. EI vs. Alternatives

The following table contrasts the analytical utility of different ionization modes and compares the 7-isomer against its primary regioisomeric alternative (4-ethanamine).

Table 1: Comparative Ionization & Isomer Differentiation
Feature1H-Benzimidazole-7-ethanamine (Target)1H-Benzimidazole-4-ethanamine (Alternative)Methodological Insight
Precursor Ion (ESI) m/z 162.10 [M+H]⁺ (High Intensity)m/z 162.10 [M+H]⁺ (High Intensity)ESI is preferred for MW confirmation; both isomers yield identical parent ions.
Primary Fragment (CID) m/z 145.07 (Loss of NH₃)m/z 132.06 (α-cleavage, loss of CH₂NH₂)CRITICAL: The 7-isomer favors NH₃ loss due to N1-proximity assisting elimination. The 4-isomer favors standard α-cleavage.
Secondary Fragment m/z 118.06 (Loss of HCN from m/z 145)m/z 105.05 (Loss of HCN from m/z 132)Secondary fragments confirm the antecedent pathway.
EI Spectrum (70 eV) Molecular ion (M⁺[1]•) weak; Base peak m/z 132.Molecular ion (M⁺[2][3][4]•) weak; Base peak m/z 132.EI is poor for differentiating these isomers as high energy levels homogenize the fragmentation to the most stable benzyl-like cation.

Visualizing the Fragmentation Logic

The following diagram illustrates the specific fragmentation tree for the 7-ethanamine isomer, highlighting the N1-assisted ammonia loss.

BenzimidazoleFragmentation Precursor Precursor [M+H]+ m/z 162.10 (C9H12N3+) VinylCation Vinyl-Benzimidazole Cation m/z 145.07 (C9H9N2+) Precursor->VinylCation - NH3 (17 Da) (N1-Assisted Elimination) BenzylCation Benzimidazole-methyl Cation m/z 132.06 (C8H7N2+) Precursor->BenzylCation - CH2NH2 (30 Da) (Alpha Cleavage) IndoleLike Indole-like Cation m/z 118.06 (Loss of HCN) VinylCation->IndoleLike - HCN (27 Da) (Imidazole Ring Break) Benzyne Benzyne-derivative m/z 91.05 (Ring collapse) IndoleLike->Benzyne - HCN (27 Da)

Figure 1: ESI-MS/MS Fragmentation Pathway of 1H-Benzimidazole-7-ethanamine. Note the dominant NH₃ loss pathway facilitated by the 7-position proximity to the imidazole nitrogen.

Experimental Protocol: LC-MS/MS Characterization

To replicate these results and validate the isomer identity, follow this self-validating workflow.

Reagents & Preparation
  • Solvent A: Water + 0.1% Formic Acid (Proton source for [M+H]⁺).

  • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Standard: Prepare 1 µM solution of 1H-Benzimidazole-7-ethanamine in 50:50 A:B.

Instrument Parameters (Q-TOF or Triple Quad)
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Collision Energy (CE): Stepped CE (10, 20, 40 eV) is required to observe both the survivor parent ion and the hard fragments.

    • Why? Low CE (10 eV) preserves the [M+H]⁺. High CE (40 eV) forces the imidazole ring opening (HCN loss).

Workflow Diagram

Workflow Sample Sample Prep (1 µM in 50% ACN) LC LC Separation (C18 Column) Sample->LC ESI ESI Source (+3.5 kV) LC->ESI MS1 MS1 Filter (Select m/z 162.1) ESI->MS1 CID Collision Cell (Stepped 10-40 eV) MS1->CID MS2 TOF/Detector (Fragment Analysis) CID->MS2

Figure 2: LC-MS/MS Experimental Workflow for Benzimidazole Characterization.

Data Interpretation & Validation Criteria

When analyzing your spectrum, use this checklist to validate the 7-ethanamine structure against alternatives:

  • Parent Ion Check: Observe m/z 162.10 . (If 161 or 163, check for oxidation/reduction impurities).

  • The "145 vs 132" Ratio:

    • If m/z 145 (M-17) is the base peak (100% relative abundance), it confirms the 7-ethanamine (or 2-ethanamine) due to assisted elimination.

    • If m/z 132 (M-30) is the base peak, suspect the 4-ethanamine or 5-ethanamine isomer (standard alpha-cleavage dominance).

  • Imidazole Signature: Look for the "HCN ladder." You must see a loss of 27 Da from the major fragment (e.g., 145 -> 118).

Reference Mass List (Theoretical Monoisotopic)
Ion IdentityFormulaCalculated m/z
[M+H]⁺ [C₉H₁₂N₃]⁺162.1026
[M+H - NH₃]⁺ [C₉H₉N₂]⁺145.0760
[M+H - CH₂NH₂]⁺ [C₈H₇N₂]⁺132.0682
[M+H - NH₃ - HCN]⁺ [C₈H₈N]⁺118.0651

References

  • Hida, F. et al. (1994).[1] "Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives." Journal of Mass Spectrometry.

  • Zhang, M. et al. (2025). "Characterization and Elucidation of the Fragmentation Pathway of Nitazenes by LC-HRMS." ResearchGate.[5][6][7] (Provides modern ESI fragmentation rules for benzimidazole scaffolds).

  • NIST Mass Spectrometry Data Center. "General Fragmentation of Benzimidazoles." NIST Chemistry WebBook.

  • CymitQuimica. "1H-Benzimidazole-1-ethanamine Structure and Properties." (Structural reference for regioisomer comparison).

Sources

Precision Purity Profiling: LC-MS Analysis of 1H-Benzimidazole-7-ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

1H-Benzimidazole-7-ethanamine (CAS: 1253789-76-2 / 55661-34-2 variants) represents a critical scaffold in the synthesis of kinase inhibitors and bioactive heterocycles.[1][2] However, its chemical structure presents a "perfect storm" for analytical ambiguity:

  • High Polarity: The primary ethylamine side chain creates significant retention issues on standard C18 columns.[2]

  • Tautomeric Flux: The 1H-benzimidazole core undergoes rapid N1/N3 proton exchange, often leading to peak broadening or splitting in standard HPLC.[2]

  • UV Transparency: While the benzimidazole ring is UV-active, the aliphatic amine tail and potential synthetic precursors (e.g., aliphatic diamines) lack strong chromophores, rendering HPLC-UV insufficient for detecting non-aromatic impurities.[2]

This guide compares LC-MS (Liquid Chromatography-Mass Spectrometry) against traditional HPLC-UV and qNMR (Quantitative Nuclear Magnetic Resonance) , demonstrating why LC-MS is the superior choice for impurity profiling of this specific molecule.[1]

Technical Deep Dive: Method Comparison

Alternative A: HPLC-UV (The Traditional Standard)[1]
  • Mechanism: Separation based on polarity; detection based on light absorption (typically 254 nm or 280 nm).[2]

  • The Failure Point: 1H-Benzimidazole-7-ethanamine is basic.[1][2] On standard silica-based columns, the amine interacts with residual silanols, causing severe peak tailing.[1][2] Furthermore, synthetic precursors like ethylenediamine derivatives often co-elute and have weak UV absorbance, leading to "false high purity" results.[2]

Alternative B: qNMR (The Absolute Standard)
  • Mechanism: Molar ratio determination using proton integration relative to an internal standard (e.g., Maleic acid).[2]

  • The Limitation: While qNMR provides the most accurate assay (absolute weight % purity), its sensitivity is poor. It struggles to detect impurities below 0.5% without excessive scan times. It cannot physically separate isomers.[2]

The Solution: LC-MS (The Precision Tool)
  • Mechanism: Orthogonal detection.[2][3] UV provides stoichiometric data for the aromatic core, while MS (ESI+) detects the protonated molecular ion

    
    .
    
  • Why it Wins:

    • Selectivity: Can distinguish between the target product (m/z ~162) and oxidation byproducts (m/z ~178) that might co-elute.[2]

    • Sensitivity: ESI+ is hyper-sensitive to the basic amine moiety, allowing detection of impurities at the 0.05% level.[2]

    • Peak Purity: MS data confirms if a single UV peak actually contains multiple co-eluting species.[2]

Comparative Data Summary
FeatureHPLC-UVqNMR (1H)LC-MS (ESI+)
Primary Utility Routine QC, Batch ReleaseAbsolute Assay (Potency)Impurity Profiling, R&D
LOD (Limit of Detection) ~0.1%~0.5%< 0.01%
Specificity Low (Retention time only)High (Structural)Very High (Mass + RT)
Sample Requirement Low (<1 mg)High (~10-20 mg)Low (<1 mg)
Regioisomer Resolution PoorPoor (Time-averaged)High (Chromatographic)
Throughput HighLowHigh

Recommended Experimental Protocol

This protocol uses a Charged Surface Hybrid (CSH) column technology.[2] Standard C18 columns are not recommended for this amine due to peak tailing.[2]

Reagents & Preparation[2]
  • Solvent A: Water + 0.1% Formic Acid (pH ~2.7).[2] Note: Low pH ensures the amine is fully protonated, improving peak shape.

  • Solvent B: Acetonitrile + 0.1% Formic Acid.[2][4]

  • Sample Diluent: 90:10 Water:Acetonitrile (match initial mobile phase to prevent "solvent effect" peak distortion).[2]

  • Concentration: 0.1 mg/mL for impurity profiling.

LC-MS Conditions[1][2][5]
ParameterSettingRationale
Column Waters XSelect CSH C18 (2.1 x 100mm, 2.5 µm)CSH particle surface is positively charged, repelling the protonated amine analyte to prevent silanol interaction and tailing.[1]
Flow Rate 0.4 mL/minOptimal linear velocity for 2.1mm ID columns.[1][2]
Column Temp 40°CReduces mobile phase viscosity and improves mass transfer.[1][2]
Injection 2.0 µLLow volume to prevent column overload.[1][2]
Gradient 0-2 min: 2% B (Isocratic hold)2-10 min: 2% -> 95% B10-12 min: 95% B (Wash)12.1 min: 2% B (Re-equilibrate)The initial isocratic hold is critical to retain the polar amine on the column before elution.[1]
Mass Spectrometry Parameters (ESI+)[2]
  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V (Optimized for m/z 162 stability)

  • Source Temp: 120°C

  • Desolvation Temp: 350°C

  • Scan Range: m/z 100 – 600 (Covers dimers and precursors)

Workflow Visualization

The following diagram illustrates the decision logic and data flow for analyzing 1H-Benzimidazole-7-ethanamine.

PurityAnalysisWorkflow Start Crude 1H-Benzimidazole-7-ethanamine Dissolve Sample Prep (0.1 mg/mL in 90:10 H2O:ACN) Start->Dissolve LC_Sep LC Separation (CSH C18 Column, pH 2.7) Dissolve->LC_Sep Split Flow Split LC_Sep->Split UV_Det PDA Detector (254 nm) Gross Purity % Split->UV_Det Optical MS_Det MS Detector (ESI+) Impurity ID (m/z) Split->MS_Det Ionization Data_Int Data Integration & Correlation UV_Det->Data_Int MS_Det->Data_Int Decision Purity > 98%? Data_Int->Decision qNMR Proceed to qNMR for Absolute Assay Decision->qNMR Yes Purify Re-Purify / Recrystallize Decision->Purify No

Figure 1: Integrated Analytical Workflow. This logic gate ensures that expensive qNMR time is only utilized after LC-MS confirms high chromatographic purity.[1][2]

Critical Analysis of Results

When analyzing the data, look for these specific markers:

  • The Parent Peak: Expected at m/z ~162.1 [M+H]+ .[2]

  • Common Impurity A (Oxidation): A peak at m/z 178.1 (+16 Da) indicates N-oxide formation or hydroxylation of the benzene ring, common in benzimidazoles stored improperly.[2]

  • Common Impurity B (Dimerization): A peak at m/z 323.2 suggests dimerization, often an artifact of high concentration in the ESI source, but potentially a synthetic byproduct.[2] Tip: Dilute the sample 10x and re-inject.[2] If the peak disappears, it was a source artifact.

  • Tautomerism: You may observe a "saddle" or split peak for the main compound if the pH is neutral.[2] Maintaining pH < 3 (using Formic Acid) locks the protonation state and collapses the tautomers into a single sharp peak.[2]

Self-Validating the Method (System Suitability)

To ensure trustworthiness, every run must include:

  • Blank Injection: To verify no carryover of the sticky amine.[2]

  • Sensitivity Check: A standard at 0.05% concentration must have a Signal-to-Noise ratio > 10.[1][2]

References

  • PubChem. (2025).[2] 1-(1H-Benzo[d]imidazol-7-yl)ethanamine Compound Summary. National Library of Medicine.[2] Available at: [Link][2]

  • Balizs, G. (1999).[2][5] Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]

  • Pauli, G. F., et al. (2014).[2] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available at: [Link]

  • Waters Corporation. (2024).[2] Charged Surface Hybrid (CSH) Technology for Basic Compounds. Application Note. Available at: [Link][2]

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of 1H-Benzimidazole-7-ethanamine

[1]

Executive Summary: Immediate Directives

Do NOT dispose of 1H-Benzimidazole-7-ethanamine down the drain. Do NOT mix this compound with acidic waste streams (e.g., Aqua Regia, Piranha solution, or concentrated HCl waste).

This compound is a bicyclic organic base . Improper disposal into acidic waste containers can trigger rapid exothermic neutralization, leading to container over-pressurization and potential rupture. All waste containing this compound must be segregated into Basic/Alkaline Organic Waste streams destined for high-temperature incineration.

Chemical Intelligence & Hazard Profile

To dispose of a chemical safely, you must understand its behavior in the waste drum. 1H-Benzimidazole-7-ethanamine possesses two distinct nitrogen centers that dictate its disposal logic.

Structural Analysis for Safety
  • Primary Amine (Ethanamine tail): Highly basic (

    
    ). This is the primary driver for chemical incompatibility. It will scavenge protons aggressively.
    
  • Benzimidazole Core: Aromatic heterocycle.[1] Generally stable but can act as a weak acid or base (

    
     for the conjugate acid).
    
Physical & Safety Data Table
PropertySpecificationOperational Implication
Physical State Solid (typically off-white powder)Dust hazard; requires N95/P100 masking during transfer.[2]
Reactivity Class Organic Base INCOMPATIBLE with strong acids, oxidizers, and acid chlorides.[2]
Water Solubility Moderate to LowDo not rely on water flushing; residues will persist in traps.[2]
Flash Point

C (Predicted)
Low flammability risk in solid form, but combustible.[2]
RCRA Status Non-Listed (Generator Knowledge)Treat as Hazardous Waste (Toxic/Irritant).[2]

Waste Characterization & Segregation

Effective disposal begins at the bench, not the loading dock. You must characterize the waste stream immediately upon generation.

The "Acid Trap" Protocol (Critical)

The Risk: A common laboratory error is pouring amine-containing mother liquors into a general "Organic Waste" carboy that previously held acidic HPLC mobile phases (e.g., 0.1% TFA or Formic Acid). The Consequence: Exothermic salt formation. In a closed carboy, this heat can volatilize solvents, causing a "geyser" effect or container failure. The Solution: 1H-Benzimidazole-7-ethanamine must ONLY be added to waste containers labeled "Basic/Alkaline Organics" or "General Organics - Neutral pH."[2]

Compatibility Matrix
Waste StreamCompatibilityAction
Stream A: Halogenated Solvents Compatible Acceptable if pH is neutral.[2][3]
Stream B: Non-Halogenated Organics Compatible PREFERRED ROUTE (e.g., Acetone, MeOH rinses).[2]
Stream C: Aqueous Acids DANGEROUS STRICTLY PROHIBITED. Violent exotherm risk.[2]
Stream D: Oxidizers (Nitric/Peroxides) EXPLOSIVE STRICTLY PROHIBITED. Potential for NOx gas evolution or fire.[2]

Step-by-Step Disposal Workflows

Scenario A: Solid Waste (Pure Compound or Spill Cleanup)

Applicability: Expired reagents, weigh boats, contaminated gloves, spill cleanup materials.[2]

  • Containment: Place solid waste into a wide-mouth HDPE (High-Density Polyethylene) jar. Do not use glass for solids to prevent breakage during compaction.

  • Labeling: Apply a yellow hazardous waste label.

    • Constituents: "1H-Benzimidazole-7-ethanamine, Solid Debris"[2]

    • Hazard Checkbox: Check "Toxic" and "Irritant."

  • Sealing: Screw the lid tight. Tape the lid if the waste will be stored for >30 days to prevent loosening due to temperature fluctuations.

  • Disposal Action: Transfer to the EHS accumulation area for Incineration .

Scenario B: Liquid Waste (Reaction Solutions/Mother Liquor)

Applicability: HPLC effluent, reaction mixtures, rotary evaporator traps.[2]

  • pH Check: Before adding to a carboy, check the pH of your solution.

    • If Acidic: Neutralize slowly with Sodium Bicarbonate (

      
      ) until pH 7-9.
      
    • If Basic: Proceed.

  • Solvent Selection: Dissolve residues in Methanol or Ethanol if they are stuck to glassware. These solvents are high-BTU fuels that facilitate cleaner incineration.

  • Transfer: Pour into a carboy designated for Non-Halogenated Organic Solvents .

  • Log Entry: Immediately write the full chemical name on the carboy log sheet. Do not use abbreviations like "BZE."

Visual Decision Logic (Disposal Flowchart)

The following diagram illustrates the critical decision points for researchers at the bench.

DisposalFlowStartWaste Generation:1H-Benzimidazole-7-ethanamineStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder, Gloves, Paper)StateCheck->SolidSolidLiquidLiquid Waste(Solutions, Rinsates)StateCheck->LiquidLiquidSolidContainerContainer: Wide-Mouth HDPE JarSolid->SolidContainerSolidLabelLabel: 'Toxic Solid - Organic Base'SolidContainer->SolidLabelIncinerateFinal Disposal:High-Temp IncinerationSolidLabel->IncineratepHCheckCRITICAL: Check pH CompatibilityLiquid->pHCheckIsAcidicIs Waste Stream Acidic?pHCheck->IsAcidicNeutralizeNeutralize with NaHCO3(Slow Addition)IsAcidic->NeutralizeYes (Risk of Heat)SegregateSegregate: Basic/Neutral Organic StreamIsAcidic->SegregateNo (Safe)Neutralize->SegregateSegregate->Incinerate

Figure 1: Decision tree for segregating benzimidazole amine waste to prevent incompatible mixing.

Regulatory & Compliance Data (US Focus)

While 1H-Benzimidazole-7-ethanamine is not explicitly listed on the EPA's P-list or U-list, it must be managed as a hazardous waste based on Generator Knowledge of its toxicity and chemical properties.[2]

  • EPA Waste Code (Recommendation):

    • If pure/solid: Not Listed (Manage as Non-RCRA Hazardous).

    • If in ignitable solvent (MeOH/Acetone): D001 (Ignitable).

    • If in corrosive solution (pH > 12.5): D002 (Corrosive).

  • DOT Shipping Name (for external hauling):

    • Waste Toxic solids, organic, n.o.s.[2] (1H-Benzimidazole-7-ethanamine)

    • UN Number: UN2811

    • Packing Group: III

Emergency Contingencies

Accidental Spills (< 50g)
  • Evacuate the immediate area if dust is airborne.[4]

  • PPE: Don double nitrile gloves, safety goggles, and an N95 respirator.

  • Neutralization: Cover the spill with a Citric Acid based spill kit (or weak acetic acid) to neutralize the basic amine.

  • Cleanup: Absorb with vermiculite or spill pads. Place in the solid waste jar described in Section 4.

  • Decontamination: Wipe the surface with water followed by an ethanol rinse.

Exposure Response[5][6]
  • Eye Contact: Flush immediately for 15 minutes. The amine functionality can cause corneal damage.

  • Skin Contact: Wash with soap and water.[4][5][6] Do not use alcohol immediately on skin, as it may increase permeation.

References

  • PubChem. (n.d.). Compound Summary: 1-(1H-Benzo[d]imidazol-7-yl)ethanamine.[2][7] National Library of Medicine. Retrieved October 26, 2023, from [Link][2]

  • United States Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved October 26, 2023, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

Personal protective equipment for handling 1h-Benzimidazole-7-ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directives

Immediate Action Required: Treat 1H-Benzimidazole-7-ethanamine as a High-Potency Organic Amine . While specific toxicological data for this isomer is limited compared to its 1- or 2-substituted analogs, the structural presence of a primary ethylamine side chain attached to a benzimidazole core dictates a safety profile governed by basicity, potential neuroactivity, and tissue corrosivity .

The Golden Rule of Handling: Assume the compound is a sensitizer and severe eye irritant until proven otherwise. Do not handle on an open benchtop.

Emergency Response Matrix
ScenarioImmediate Action
Eye Contact CRITICAL: Flush immediately for 15 minutes. Amines can cause rapid corneal opacification. Do not wait for pain signals.
Skin Contact Wash with soap and water for 15 minutes. Monitor for delayed erythema (redness) common with benzimidazoles.
Inhalation Move to fresh air immediately. If wheezing occurs (amine sensitization), seek medical support.
Spill (Solid) Do not sweep dry. Dampen with inert solvent (e.g., PEG-400 or water) to suppress dust, then wipe.

Part 2: Hazard Analysis & PPE Selection[1]

Chemical Causality: Why This PPE?

To select the right equipment, we must understand the molecule's behavior:

  • The Primary Amine (-NH₂): This functional group is a proton acceptor (base). Upon contact with the moisture in your eyes or mucous membranes, it generates hydroxide ions (

    
    ), leading to chemical burns.
    
  • The Benzimidazole Core: This bicyclic structure often imparts biological activity (kinase inhibition, receptor binding). It increases lipophilicity, allowing the compound to penetrate the skin barrier more effectively than simple aliphatic amines.

PPE Selection Matrix
Protection ZoneRecommended EquipmentScientific Rationale
Hand (Primary) Nitrile (Double Gloved) Why: Standard nitrile offers good resistance to solid organic bases. Double gloving (4 mil + 4 mil) creates a color-indicator system for breaches.
Hand (High Risk) Laminate / Silver Shield When: Handling concentrated solutions (>100 mM) in DMSO/DMF. Organic solvents can carry the amine through nitrile.
Respiratory N95 (Min) / P100 (Rec) Why: As a fluffy solid, electrostatic forces can aerosolize particles during weighing. Inhalation risks sensitization.
Eye / Face Chemical Splash Goggles Why: Safety glasses are insufficient. Vapors or dust from amines can bypass side shields and react with ocular moisture.
Body Tyvek® Sleeves + Lab Coat Why: Wrist gaps are the most common exposure point. Tyvek sleeves bridge the glove-to-coat gap.

Part 3: Operational Protocols

Workflow: Safe Weighing & Solubilization

This protocol minimizes dust generation and solvent exposure.

Reagents Required:

  • 1H-Benzimidazole-7-ethanamine (Solid)[1]

  • Solvent: DMSO (Dimethyl sulfoxide) or Methanol (Preferred for solubility)

  • Vessel: Amber glass vial (Light sensitive protection)

Step-by-Step Procedure:

  • Preparation:

    • Activate the Chemical Fume Hood (Face velocity: 80–100 fpm).

    • Place an anti-static gun and a waste balance boat inside the hood.

    • Why: Static electricity often causes organic amine powders to "jump" or disperse unexpectedly.

  • Weighing (The "Closed Transfer" Method):

    • Tare the receiving vial with its cap on.

    • Open the vial and the source container only inside the hood.

    • Transfer solid using a disposable antistatic spatula.

    • Crucial: If powder adheres to the spatula, do not flick it. Wash it off into the waste stream with solvent.

    • Recap immediately.

  • Solubilization:

    • Add DMSO carefully down the side of the vial.

    • Vortex inside the hood.

    • Note: The dissolution is often exothermic. Allow the vial to cool before tightening the cap fully to prevent pressure buildup.

  • Decontamination:

    • Wipe the exterior of the vial with a Kimwipe soaked in 70% Ethanol.

    • Dispose of the wipe as hazardous solid waste.

Visualization: Handling Logic Flow

The following diagram illustrates the decision logic for handling this compound based on its physical state.

HandlingProtocol Start Start: 1H-Benzimidazole-7-ethanamine Handling StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Powder Solution Solution (DMSO/MeOH) StateCheck->Solution Liquid Hood Must use Fume Hood Solid->Hood GloveCheck Check Glove Compatibility Solution->GloveCheck Static Use Anti-Static Gun Hood->Static Weigh Weigh into Pre-tared Vial Static->Weigh Weigh->Solution Nitrile Standard Nitrile OK GloveCheck->Nitrile Aqueous/MeOH Laminate Use Laminate/Silver Shield GloveCheck->Laminate DMSO/DMF/DCM Transfer Transfer via Syringe/Pipette Nitrile->Transfer Laminate->Transfer Waste Dispose in Basic Organic Waste Transfer->Waste

Caption: Decision logic for PPE and containment based on the physical state and solvent carrier of 1H-Benzimidazole-7-ethanamine.

Part 4: Disposal & Decontamination

The Self-Validating Disposal System: Never guess where the waste goes. Use the pH-check validation method.

  • Solid Waste:

    • All contaminated gloves, weigh boats, and paper towels must go into Hazardous Solid Waste .

    • Do not throw in regular trash. The amine odor can be detected by EHS audits, leading to violations.

  • Liquid Waste:

    • Segregate into Basic Organic Waste .

    • Incompatibility Alert: Do not mix with acid waste streams (e.g., waste containing HCl or Nitric Acid). The neutralization reaction can generate heat and pressure, potentially rupturing the waste container.

  • Spill Cleanup (Benchtop):

    • If spilled on a surface, wipe with a weak acid solution (e.g., 1% Acetic Acid or Citric Acid) to neutralize the base before the final water rinse. This prevents spreading the active amine.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 82415420, 1-(1H-Benzo[d]imidazol-7-yl)ethanamine. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.